molecular formula CrO3<br>H2CrO4<br>CrH2O4 B076003 Chromic acid CAS No. 7738-94-5

Chromic acid

Cat. No.: B076003
CAS No.: 7738-94-5
M. Wt: 118.01 g/mol
InChI Key: KRVSOGSZCMJSLX-UHFFFAOYSA-L
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Description

Chromic acid, with the molecular formula H₂CrO₄, is a highly corrosive and powerful oxidizing agent. It is often recognized for its vivid and deep reddish-brown hue. This inorganic compound plays a crucial role in various industrial and laboratory processes due to its strong oxidizing properties .

Mechanism of Action

Target of Action

Chromic acid, or H2CrO4, is a strong oxidizing agent that primarily targets alcohols . It is commonly used in organic chemistry for the oxidation of alcohols to ketones and carboxylic acids .

Mode of Action

The mode of action of this compound involves the addition of the alcohol oxygen to chromium, which makes it a good leaving group . A base, most likely water, can then remove a proton from the carbon, forming a new π bond and breaking the O-Cr bond . This process converts primary alcohols (and aldehydes) to carboxylic acids and secondary alcohols to ketones .

Biochemical Pathways

This compound affects the biochemical pathways of alcohol oxidation. In these pathways, this compound acts as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones . The exact biochemical pathways involved in this process are complex and can vary depending on the specific alcohol being oxidized.

Pharmacokinetics

It’s important to note that this compound is highly toxic and carcinogenic

Result of Action

The result of this compound’s action is the oxidation of alcohols to more oxidized forms. Specifically, it converts primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones . This transformation is a key step in many organic synthesis processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water is crucial for the removal of a proton from the carbon during the oxidation process . Additionally, this compound is typically prepared in the reaction vessel as needed, rather than being dispensed from a bottle, for safety and convenience . It’s also worth noting that this compound is highly corrosive and poses significant safety risks, including toxicity and carcinogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: In laboratory settings, chromic acid is typically prepared by adding concentrated sulfuric acid to an aqueous solution of sodium dichromate or potassium dichromate . The reaction is as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_4 + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Chromic acid undergoes various types of reactions, primarily oxidation reactions. It is a strong oxidizing agent and can oxidize a wide range of organic compounds .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chromic acid has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Chromic acid can be compared with other strong oxidizing agents such as:

This compound is unique due to its specific applications in chrome-plating and its ability to oxidize a wide range of organic compounds efficiently.

Properties

IUPAC Name

dihydroxy(dioxo)chromium
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InChI

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSOGSZCMJSLX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Cr](=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H2CrO4, CrH2O4
Record name chromic acid
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DSSTOX Substance ID

DTXSID8034455
Record name Chromic(VI) acid
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Molecular Weight

118.010 g/mol
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Physical Description

CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH]
Record name Chromic acid
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Boiling Point

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/
Record name CHROMIC ACID
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Solubility

In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page.
Record name CHROMIC ACID
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Density

1.67-2.82 /Anhydrous chromic acid/
Record name CHROMIC ACID
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Mechanism of Action

The strong oxidizing potential of chromium(VI) compounds explain much of their irritating and toxic properties. /Chromium(VI) compounds/
Record name CHROMIC ACID
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Color/Form

Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid

CAS No.

7738-94-5
Record name Chromic acid (H2CrO4)
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Record name Chromic acid
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Record name Chromic(VI) acid
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Record name CHROMIC ACID
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Record name CHROMIC ACID
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Melting Point

196 °C /Anhydrous chromic acid/
Record name CHROMIC ACID
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Synthesis routes and methods I

Procedure details

Disclosed is an improvement on a process in which sodium chromate is reacted with sulfuric acid to produce sodium bichromate and sodium sulfate, and the sodium bichromate is reacted with sulfuric acid to produce chromic acid and sodium bisulfate. In the improvement, the sodium sulfate and sodium bisulfate are reacted with hydrogen chloride to produce sulfuric acid, which is recycled, and sodium chloride.
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Synthesis routes and methods II

Procedure details

A solution of chromic acid was prepared by dissolving 106.88 g chromium trioxide in 400 ml water and then adding 92 ml concentrated sulfuric acid. This solution is added in dropwise fashion over a 3 hr. period to an ice cooled, stirred solution of 120 g 3-cyclohexyl-1-propyn-3-ol in 175 ml acetone. The resulting mixture was diluted with 500 ml water and the product was extracted into 1 liter of diethyl ether. The ether extract was washed with 250 ml saturated sodium bisulfite solution and was dried over sodium sulfate. The diethyl ether was removed by distillation under nitrogen atmosphere and the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg) to give 84.9 g of 1-cyclohexyl-2-propyn-1-one as an oil: MS m/z=136 (M+) Caled. for C9H12O:C, 79.37; H, 8.88. Found:C, 79.24; H, 8.6.
Quantity
106.88 g
Type
reactant
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400 mL
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92 mL
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ice
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500 mL
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Synthesis routes and methods III

Procedure details

Commercial (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (30 g, 0.13 mol) was dissolved in acetone (1500 ml). A mechanical stirrer was placed in the flask and the solution stirred vigorously. A freshly made solution of 8N chromic acid was prepared by dissolving chromium trioxide (66.7 g, 0.667 mol) in water (40 ml), adding concentrated sulphuric acid (53.3 ml) and adding enough water to bring the solution volume to 115 ml. The 8N chromic acid solution (115 ml) was then added dropwise over a period of 30 minutes with continued vigorous stirring, the reaction's exotherm being maintained at the optimal temperature of 25° C. by the use of an ice bath. After the complete addition of the chromic acid, the reaction mixture was stirred for a further 15 minutes—maintaining the optimal temperature of 25° C. The reaction mixture was then quenched by the addition of methanol (20 ml). Exotherm controlled by the use of an ice bath and, if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself. The reaction mixture was filtered through a Celite pad and then concentrated in vacuo. The resulting acidic solution was then extracted with ethyl acetate (3×300 ml) and the combined organic layers washed with brine (2×100 ml). Organics then dried with magnesium sulfate and concentrated in vacuo. Crude product recrystallised from ethyl acetate to give the white crystalline product, (2S)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid (22.55 g, 76%). The antipodal intermediate, (2R)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid, was made according to the same protocol, starting from commercial (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid.
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30 g
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1500 mL
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115 mL
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Synthesis routes and methods IV

Procedure details

A solution of chromic acid was prepared by dissolving 106.88 g chromium trioxide in 400 ml water and then adding 92 ml concentrated sulfuric acid. This solution was added in dropwise fashion over a 3 hr. period to an ice cooled, stirred solution of 120 g 3 cyclohexyl-1-propyn-3-ol, prepared as shown in Preparation 1, in 175 ml acetone. The resulting mixture was diluted with 500 ml water and the product was extracted into 1 liter of diethyl ether. The ether extract was washed with 250 ml saturated sodium bisulfite solution and was dried over sodium sulfate. The diethyl ether was removed by distillation under nitrogen atmosphere and the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg) to give 84.9 g of 3-cyclohexylprop-1-yn-3-one as an oil: MS m/z=136 (M+) Calcd. for C9H12O: C, 79.37; H, 8.88. Found: C, 79.24; H, 8 60.
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106.88 g
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400 mL
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Q & A

Q1: How does chromic acid interact with polyethylene surfaces?

A1: this compound treatment introduces polar groups like carbonyls, ethers, and hydroxyls onto polyethylene surfaces. [, , ] This modification enhances hydrophilicity and improves adhesion with materials like bone cement. [, ]

Q2: What is the impact of this compound on the human respiratory system?

A3: Inhalation of hexavalent chromium, the form present in this compound, can cause severe irritation and damage to the respiratory tract. [, ] Studies in rats demonstrate rapid transfer of inhaled hexavalent chromium from the lungs to the bloodstream, with potential for accumulation in organs like the liver, kidneys, and spleen. [] This highlights the importance of controlling this compound mist in occupational settings. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is H2CrO4, and its molecular weight is 118.01 g/mol. []

Q4: How does the presence of this compound in anodizing baths affect aluminum alloys?

A5: this compound anodizing baths can deteriorate over time due to the accumulation of dissolved aluminum. [] This deterioration can be mitigated by adding this compound to maintain a constant pH. []

Q5: How does this compound affect the fatigue performance of anodized aluminum alloys?

A6: this compound anodizing can reduce the fatigue performance of aluminum alloys like AA7085-T7452. [] This reduction is attributed to surface damage caused by the process, particularly during the alkaline cleaning step. []

Q6: How does picolinic acid influence the this compound oxidation of aldehydes?

A7: Picolinic acid acts as an effective catalyst in the this compound oxidation of aldehydes like propionaldehyde. [, ] It forms a cyclic intermediate complex with this compound, facilitating the oxidation process. [, ] This catalytic activity is significantly reduced when a substituent is present in the 6-position of picolinic acid, suggesting a specific structure for the reactive chromium (VI) intermediate. []

Q7: What are the applications of this compound in the textile industry?

A8: this compound can be used to modify ramie fibers by initiating the graft copolymerization of methyl methacrylate (MMA). [] This process improves the fiber's properties for specific applications. []

Q8: What are the concerns regarding the use of this compound in industrial processes?

A9: this compound, containing hexavalent chromium, is a known environmental pollutant and poses significant health risks. [, , , , , ] Its use is increasingly restricted due to its toxicity. [, , ] Alternative treatments, like ozonated water, are being explored to replace this compound etching in applications like plating on ASA resin. []

Q9: What are the health risks associated with this compound exposure?

A10: this compound is highly corrosive and can cause severe burns on contact with skin and eyes. [, ] Its inhalation as a mist can lead to respiratory irritation, ulcers, and even lung cancer. [, ] Ingestion of this compound is extremely dangerous, causing internal burns, organ damage, and even death. [] Strict safety precautions are crucial when handling this compound, and alternative, less toxic options should be considered whenever possible. [, , , , , ]

Q10: What analytical techniques are used to study the effects of this compound treatment on materials?

A11: Various analytical techniques are employed to characterize the effects of this compound treatment. These include: * Fourier Transform Infrared (FTIR) Spectroscopy: This technique helps identify the functional groups introduced on material surfaces due to this compound treatment. [, , ] * Electron Spectroscopy for Chemical Analysis (ESCA/XPS): This surface-sensitive technique provides information on the elemental composition and chemical states of elements on the treated surface. [, ] * Contact Angle Goniometry: This method measures the contact angle of a liquid on a solid surface, indicating the wettability and surface energy changes due to this compound treatment. [, , ] * Scanning Electron Microscopy (SEM): This technique provides high-resolution images of the surface morphology, allowing for the visualization of surface modifications caused by the treatment. [, ]

Q11: How can this compound concentration be controlled in plating solutions?

A12: A redox titration using a suitable indicator can be employed to accurately determine the concentration of this compound in chromium plating solutions. [] This method enables effective monitoring and control of the plating bath composition during operation. []

Q12: How can the negative environmental impact of this compound be mitigated?

A14: Several strategies can help mitigate the environmental impact of this compound: * Recycling and Recovery: Implementing this compound recovery systems in industrial processes can significantly reduce discharge and promote resource efficiency. [] * Substitution: Exploring and adopting alternative, less toxic substances, like ozonated water, can minimize reliance on this compound in various applications. [, ] * Waste Management: Proper treatment and disposal methods for this compound waste are crucial to prevent environmental contamination.

Q13: What are some alternatives to using this compound for etching and surface modification?

A15: Alternatives to this compound for etching and surface modification include: * Ozonated Water: This environmentally friendly option effectively treats ASA resin surfaces for plating, promoting adhesion without the use of hazardous this compound. [] * Potassium Permanganate Solution: This solution offers an effective alternative to this compound-sulfuric acid mixtures for roughening epoxy resin boards. [] It provides better adhesion properties for electroless copper plating and is more environmentally friendly. [] * Sulfuric Acid Anodizing: This process, specifically Type II sulfuric acid anodizing, provides superior corrosion protection for aluminum alloys compared to this compound anodizing, making it a suitable replacement in certain applications. []

Q14: How can this compound be recycled from industrial waste streams?

A16: Electrodialysis, using ion-exchange membranes, presents a viable method for recovering this compound from industrial wastewater. [, ] This process efficiently removes metallic impurities, allowing for the reuse of the recovered this compound. [, ]

Q15: How do different scientific disciplines contribute to understanding the properties and impacts of this compound?

A15: Research on this compound draws upon expertise from various scientific fields, including:

  • Chemistry: Chemists play a central role in understanding the reactivity, structure, and catalytic properties of this compound. [, , , , ]
  • Materials Science: This field investigates the interactions of this compound with different materials, including polymers and metals, exploring its applications in surface modification and coating technologies. [, , , , , ]
  • Environmental Science: Researchers in this field focus on assessing and mitigating the environmental impact of this compound, exploring its fate and transport in the environment, and developing sustainable alternatives. [, , , , , ]
  • Toxicology: Toxicologists study the adverse effects of this compound on human health, providing data on exposure limits and safety precautions. [, , ]
  • Engineering: Engineers contribute to designing and implementing technologies for the safe handling, recycling, and disposal of this compound, as well as developing alternative processes that minimize its use. [, , , ]

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